molecular formula C10H10ClN3 B1606713 1-(4-chlorobenzyl)-1H-pyrazol-3-amine CAS No. 925154-93-4

1-(4-chlorobenzyl)-1H-pyrazol-3-amine

Cat. No. B1606713
Key on ui cas rn: 925154-93-4
M. Wt: 207.66 g/mol
InChI Key: DQRKUAPJKJGTMA-UHFFFAOYSA-N
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Patent
US08288403B2

Procedure details

Prepared in analogy to example 10a) starting with 3-amino-1H-pyrazole and 2,4-dichlorobenzyl bromide. The title compound was obtained as a light yellow solid (Yield=29%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
29%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[CH:5][NH:4][N:3]=1.Cl[C:8]1[CH:15]=[C:14]([Cl:16])[CH:13]=[CH:12][C:9]=1[CH2:10]Br>>[Cl:16][C:14]1[CH:15]=[CH:8][C:9]([CH2:10][N:4]2[CH:5]=[CH:6][C:2]([NH2:1])=[N:3]2)=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NNC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(CBr)C=CC(=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared in analogy to example 10a)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(CN2N=C(C=C2)N)C=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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